

Application Notes and Protocols for MGCD-265

Stock Solution Preparation

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Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

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Version: 1.0

Introduction

MGCD-265, also known as Glesatinib, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets the c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a critical role in inhibiting tumor growth, angiogenesis, and metastasis.[1][2][3] Its inhibitory action extends to other receptor tyrosine kinases including Ron and Tie-2.[1][3] In cellular models, **MGCD-265** has been shown to effectively inhibit the phosphorylation of c-Met and its downstream signaling pathways, such as Erk, Akt, Stat3, and Fak.[1]

Given its hydrophobic nature, proper preparation of a stock solution is crucial for ensuring its stability and efficacy in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of **MGCD-265** due to its excellent solubilizing capacity for this compound.[1][4] These application notes provide a detailed protocol for the preparation, storage, and handling of **MGCD-265** stock solutions using DMSO.

Physicochemical and Solubility Data

Accurate data is essential for calculating the required amounts of compound and solvent. The properties of **MGCD-265** are summarized below. Note that different forms of the compound

(e.g., free base vs. hydrochloride salt) may have different molecular weights. It is crucial to use the molecular weight specific to the lot number of the compound being used.

Table 1: Physicochemical Properties of **MGCD-265** (Glesatinib)

Property	Value	Source
Synonyms	Glesatinib, MGCD 265	[2]
Molecular Formula	C ₂₆ H ₂₀ FN ₅ O ₂ S ₂	[4][5]
Molecular Weight	517.6 g/mol	[1][4]
Appearance	Crystalline solid / Solid powder	[2][4]

| CAS Number | 936694-12-1 [2] |

Table 2: Solubility of **MGCD-265**

Solvent	Solubility	Notes
DMSO	Up to 104 mg/mL (approx. 200 mM)	Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1] Sonication may be required.[6]
DMF	30 mg/mL	
Ethanol	Insoluble	[1]
Water	Insoluble	[1]

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL [4] |

Safety and Handling Precautions

MGCD-265 is a potent compound and should be handled with care. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should

be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Hazard Statements:

- Toxic if swallowed.
- May cause genetic defects.

Precautionary Statements:

- Obtain special instructions before use.
- Do not handle until all safety precautions have been read and understood.
- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- If swallowed, immediately call a POISON CENTER or doctor.

Review the Safety Data Sheet (SDS) provided by the supplier for complete safety information before use.

Experimental Protocol: Preparation of a 50 mM MGCD-265 Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of **MGCD-265** in DMSO. The concentration can be adjusted as needed based on experimental requirements.

Materials:

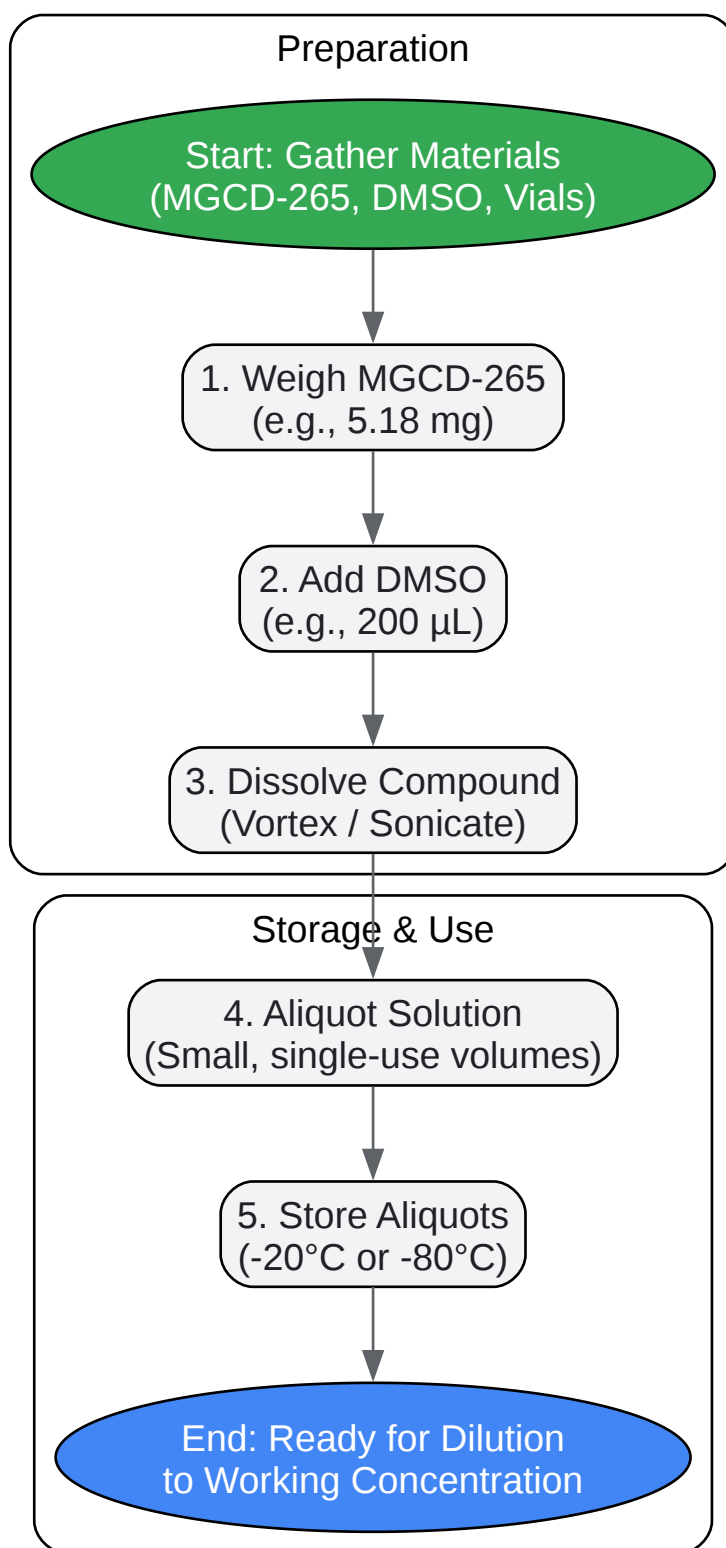
- **MGCD-265** (solid powder, MW: 517.6 g/mol)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

- Sterile, amber, polypropylene or glass vials
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips

Equipment:

- Chemical fume hood
- Vortex mixer
- Sonicator (optional, water bath or probe)

Workflow Diagram:



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Caption: Workflow for preparing **MGCD-265** stock solution.

Procedure:

- Pre-calculation: Determine the required amount of **MGCD-265** and DMSO.
 - To prepare 200 µL of a 50 mM stock solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 50 \text{ mmol/L} \times 0.0002 \text{ L} \times 517.6 \text{ g/mol} \times 1000 \text{ mg/g} = 5.18 \text{ mg}$
- Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh 5.18 mg of **MGCD-265** powder directly into the vial inside a chemical fume hood.
- Solubilization: Add 200 µL of anhydrous DMSO to the vial containing the **MGCD-265** powder.
- Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If precipitation or difficulty in dissolving occurs, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber polypropylene tubes.
- Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[6]

Table 3: Recommended Storage Conditions

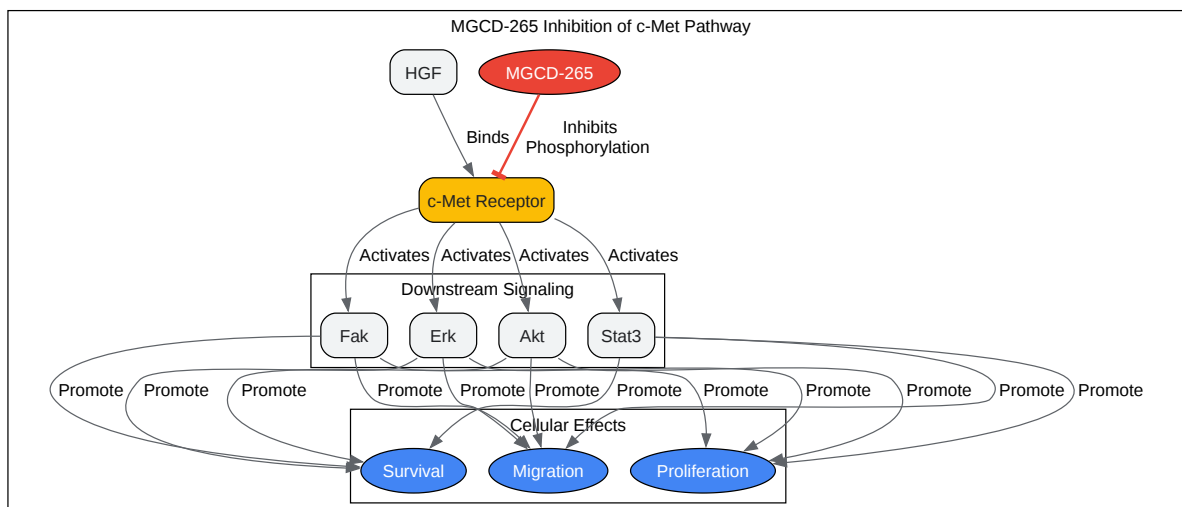
Form	Temperature	Duration	Notes
Solid Powder	Room Temperature	Months	
	-20°C	3 years	^[2]
DMSO Stock Solution	-20°C	1 month	^[6]

|| -80°C | 6 months |[6] |

Application in Research: Mechanism of Action and Working Concentrations

MGCD-265 inhibits the c-Met signaling pathway, which is crucial for cell proliferation, survival, and migration. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades. **MGCD-265** acts as an ATP-competitive inhibitor, preventing this phosphorylation and blocking the signal transduction.

Signaling Pathway Diagram:



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Caption: **MGCD-265** inhibits c-Met receptor phosphorylation.

The prepared stock solution can be diluted in cell culture media to achieve the desired final concentration for experiments. It is important to note that the final DMSO concentration in the culture media should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Table 4: Typical Working Concentrations of **MGCD-265** in Cellular Assays

Assay Type	Cell Type Context	Concentration Range	Incubation Time	Source
Cell Proliferation	c-Met-driven tumor cells	6 nM – 30 nM	72 hours	[1]
	Non-c-Met-driven tumor cells	1 μ M – 3 μ M	72 hours	[1]
c-Met Phosphorylation	Serum-starved MKN45 cells	40 nM – 5 μ M	Varies	[1]

| Apoptosis Induction | MKN45 cells | 6 nM – 1 μ M | 72 hours |[1] |

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